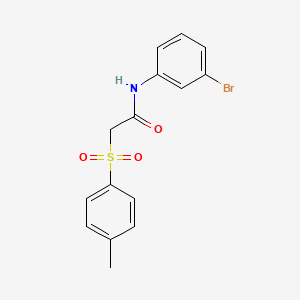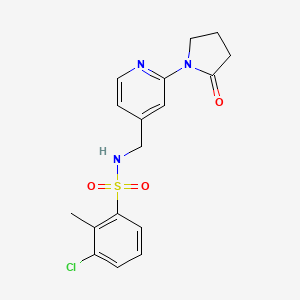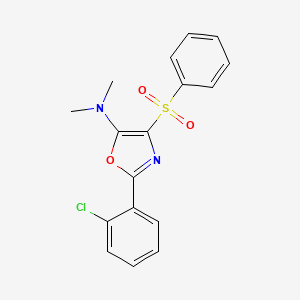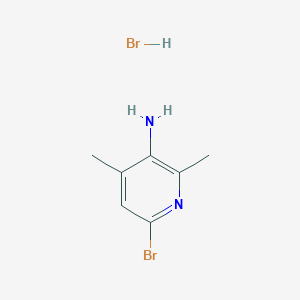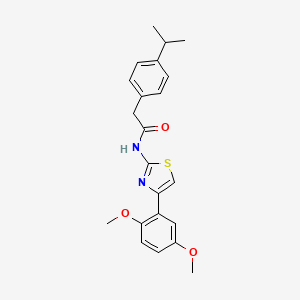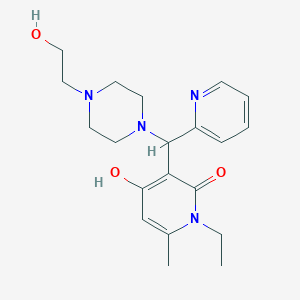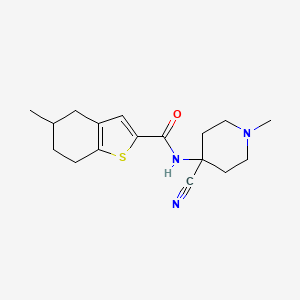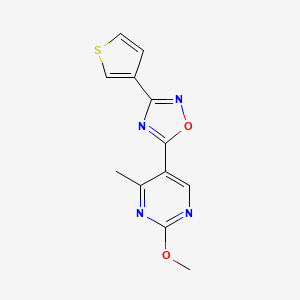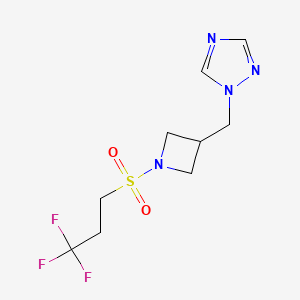
1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole” is a derivative of azetidin-3-ylmethanol . It’s used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders .
Synthesis Analysis
The synthesis of this compound is related to the use of it as a CCR6 receptor modulator . The exact synthesis process is not specified in the available resources.科学的研究の応用
Chemical Synthesis and Transformations
Recent advances in the field of organic synthesis have highlighted the utility of electron-deficient 1,2,3-triazoles, including derivatives like 1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole, in facilitating the generation of synthetically useful intermediates. These intermediates, such as metallo azavinyl carbenes, have been employed in a variety of synthetic transformations, leading to the production of highly functionalized nitrogen-based heterocycles. These transformations include transannulation, cyclopropanation, insertion reactions, ylide formation/rearrangements, and ring expansions, underscoring the compound's importance in the synthesis of complex molecular architectures (Anbarasan, Yadagiri, & Rajasekar, 2014).
Heterocyclic Compound Synthesis
Sulfonyl-1,2,3-triazoles serve as stable precursors for Rh–azavinyl carbenes and carbene complexes of other metals, demonstrating their utility in the introduction of nitrogen atoms into various heterocycles. This reactivity is pivotal in both synthetic and medicinal chemistry, offering a pathway to access complex structures through reactions with carbonyl groups to produce ylides, which typically undergo subsequent 1,3-dipolar cycloadditions (Zibinsky & Fokin, 2013).
Antibacterial Activity
The development of novel 1,2,3-triazole derivatives showcases the compound's potential in creating entities with significant biological activities. Specifically, a one-pot procedure for the synthesis of these derivatives has been established, demonstrating good yields and confirming their structures through various spectroscopic methods. The antibacterial and free radical scavenging activities of these compounds have been evaluated, with some derivatives showing potent activity compared to standard drugs, highlighting their potential in therapeutic applications (Sreerama et al., 2020).
Bioactivity and Synthesis of Functionalized Ketones
The compound's derivatives have been explored for their synthesis and reactivity towards generating sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles. These derivatives serve as shelf-stable progenitors of rhodium azavinyl carbenes, which are versatile reactive intermediates. Their ability to add asymmetrically to olefins underscores the potential for creating bioactive molecules and functionalized ketones through novel synthetic routes (Culhane & Fokin, 2011).
作用機序
This compound acts as a modulator of the CCR6 receptor . The CCR6 receptor is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .
特性
IUPAC Name |
1-[[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O2S/c10-9(11,12)1-2-19(17,18)16-4-8(5-16)3-15-7-13-6-14-15/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUBYXHRXYVFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC(F)(F)F)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid](/img/structure/B2999354.png)
![4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2999355.png)
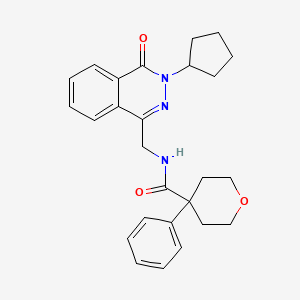
![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2999357.png)
